3-cyclopropyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-cyclopropyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a cyclopropyl group, an isochromene moiety, and a benzoxazine ring. The presence of these diverse functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which is then functionalized to introduce the cyclopropyl and benzoxazine groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents or co-solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-cyclopropyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anti-cancer therapies.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: Shares the benzoxazine ring but lacks the cyclopropyl and isochromene groups.
3,4-Dihydro-2H-1,3-benzoxazines: Similar core structure but different substituents.
Uniqueness
3-cyclopropyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to its fused ring system and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
903854-60-4 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3g/mol |
IUPAC Name |
3-cyclopropyl-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C18H15NO3/c20-18-14-4-2-1-3-12(14)13-7-8-16-15(17(13)22-18)9-19(10-21-16)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2 |
InChI Key |
VYDFWLXIIWMSDC-UHFFFAOYSA-N |
SMILES |
C1CC1N2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2 |
Canonical SMILES |
C1CC1N2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2 |
Origin of Product |
United States |
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